molecular formula C12F18MoS6-6 B12059042 Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene)

Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene)

Cat. No.: B12059042
M. Wt: 774.5 g/mol
InChI Key: ZQDFCVSBGACVIX-JVUUZWNBSA-H
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Description

Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) is an organometallic compound with the chemical formula C12F18MoS6. This compound is known for its high electron affinity and is commonly used as a p-dopant in various electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) typically involves the reaction of molybdenum hexacarbonyl with 1,2-bis(trifluoromethyl)ethane-1,2-dithiolene ligands. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(II) species .

Mechanism of Action

The mechanism by which molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) exerts its effects involves its high electron affinity. This property allows it to effectively p-dope materials by accepting electrons, thereby increasing the hole concentration in the material. The molecular targets include organic semiconductors, where it facilitates charge transfer and improves conductivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) is unique due to its exceptionally high electron affinity, making it particularly effective for p-doping applications. Its stability and efficiency in various electronic applications set it apart from other similar compounds .

Properties

Molecular Formula

C12F18MoS6-6

Molecular Weight

774.5 g/mol

IUPAC Name

(Z)-1,1,1,4,4,4-hexafluorobut-2-ene-2,3-dithiolate;molybdenum

InChI

InChI=1S/3C4H2F6S2.Mo/c3*5-3(6,7)1(11)2(12)4(8,9)10;/h3*11-12H;/p-6/b3*2-1-;

InChI Key

ZQDFCVSBGACVIX-JVUUZWNBSA-H

Isomeric SMILES

C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.[Mo]

Canonical SMILES

C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].[Mo]

Origin of Product

United States

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